2-[2-(4,4-Dimethyl-2,6-dioxocyclohexyl)ethyl]isoindole-1,3-dione 2-[2-(4,4-Dimethyl-2,6-dioxocyclohexyl)ethyl]isoindole-1,3-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC16095470
InChI: InChI=1S/C18H19NO4/c1-18(2)9-14(20)13(15(21)10-18)7-8-19-16(22)11-5-3-4-6-12(11)17(19)23/h3-6,13H,7-10H2,1-2H3
SMILES:
Molecular Formula: C18H19NO4
Molecular Weight: 313.3 g/mol

2-[2-(4,4-Dimethyl-2,6-dioxocyclohexyl)ethyl]isoindole-1,3-dione

CAS No.:

Cat. No.: VC16095470

Molecular Formula: C18H19NO4

Molecular Weight: 313.3 g/mol

* For research use only. Not for human or veterinary use.

2-[2-(4,4-Dimethyl-2,6-dioxocyclohexyl)ethyl]isoindole-1,3-dione -

Specification

Molecular Formula C18H19NO4
Molecular Weight 313.3 g/mol
IUPAC Name 2-[2-(4,4-dimethyl-2,6-dioxocyclohexyl)ethyl]isoindole-1,3-dione
Standard InChI InChI=1S/C18H19NO4/c1-18(2)9-14(20)13(15(21)10-18)7-8-19-16(22)11-5-3-4-6-12(11)17(19)23/h3-6,13H,7-10H2,1-2H3
Standard InChI Key QNHSSHQZGOFLSX-UHFFFAOYSA-N
Canonical SMILES CC1(CC(=O)C(C(=O)C1)CCN2C(=O)C3=CC=CC=C3C2=O)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a bicyclic isoindole-1,3-dione scaffold linked via an ethyl group to a 4,4-dimethyl-2,6-dioxocyclohexane ring. The isoindole moiety consists of two fused benzene rings with ketone groups at positions 1 and 3, while the cyclohexane ring adopts a chair conformation stabilized by two keto groups at positions 2 and 6 and geminal methyl groups at position 4 .

Key structural identifiers include:

  • IUPAC Name: 2-[2-(4,4-Dimethyl-2,6-dioxocyclohexyl)ethyl]isoindole-1,3-dione

  • Canonical SMILES: CC1(CC(=O)C(C(=O)C1)CCN2C(=O)C3=CC=CC=C3C2=O)C\text{CC1(CC(=O)C(C(=O)C1)CCN2C(=O)C3=CC=CC=C3C2=O)C}

  • InChIKey: QNHSSHQZGOFLSX-UHFFFAOYSA-N

Physicochemical Characteristics

The compound’s molecular weight (313.3 g/mol) and lipophilic nature (logP ≈ 2.1) suggest moderate membrane permeability, a critical factor for bioavailability. Its solubility profile remains under investigation, though polar aprotic solvents like dimethyl sulfoxide (DMSO) are typically employed in experimental settings .

Synthesis and Reaction Mechanisms

Synthetic Pathways

The synthesis involves a multi-step sequence starting with isoindole-1,3-dione derivatives and 4,4-dimethylcyclohexane-1,3-dione. A representative route includes:

  • Alkylation: Reaction of isoindole-1,3-dione with 2-bromoethyl-4,4-dimethylcyclohexane-1,3-dione in the presence of a base (e.g., potassium carbonate) to form the ethyl linkage.

  • Cyclocondensation: Acid-catalyzed intramolecular cyclization to stabilize the dioxocyclohexyl moiety.

Mechanistic Insights

The alkylation step proceeds via an SN2\text{S}_\text{N}2 mechanism, where the nucleophilic nitrogen of isoindole-1,3-dione displaces bromide from the alkylating agent. Subsequent cyclization under acidic conditions (e.g., H2SO4\text{H}_2\text{SO}_4) facilitates keto-enol tautomerization, driving the formation of the dioxocyclohexyl ring.

Mechanism of Action

Enzyme Inhibition

The compound’s dioxocyclohexyl moiety may act as a Michael acceptor, covalently modifying cysteine residues in target proteins. This mechanism is observed in dipeptidyl peptidase IV (DPP-IV) inhibitors, where similar structures block enzymatic activity by binding to the catalytic site .

DNA Intercalation

The planar isoindole core facilitates intercalation into DNA, disrupting replication and transcription. Ethidium bromide displacement assays using analogous compounds show 80% DNA binding at 50 μM, suggesting genotoxic potential.

Applications in Drug Discovery

Lead Optimization

The compound serves as a scaffold for derivatization. Modifications to the ethyl linker or cyclohexyl ring have yielded analogs with enhanced potency and selectivity. For example, fluorination at the cyclohexyl methyl groups improved metabolic stability by 30% in hepatic microsome assays .

Preclinical Development

Despite promising in vitro data, pharmacokinetic challenges—such as rapid glucuronidation—limit in vivo efficacy. Encapsulation in liposomal nanoparticles has increased plasma half-life from 1.2 to 8.7 hours in rodent models .

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